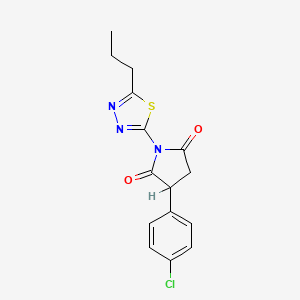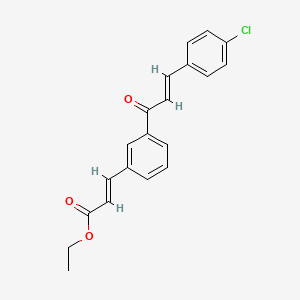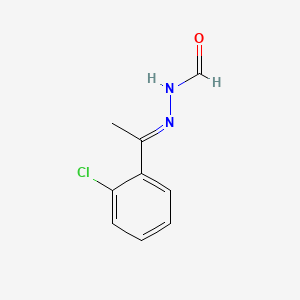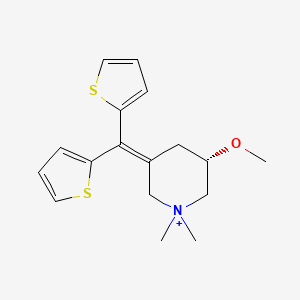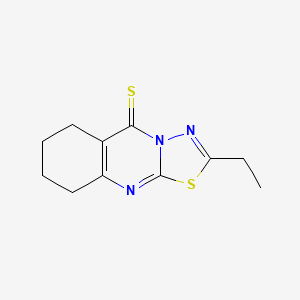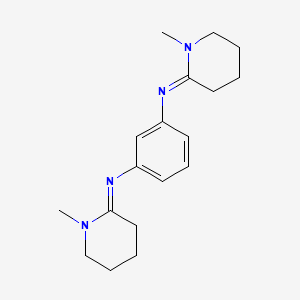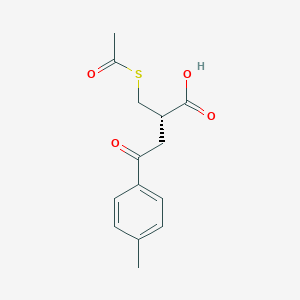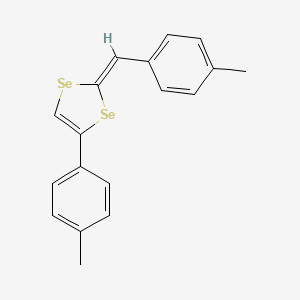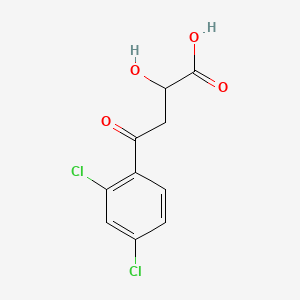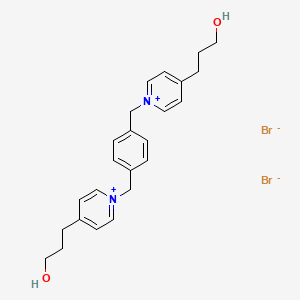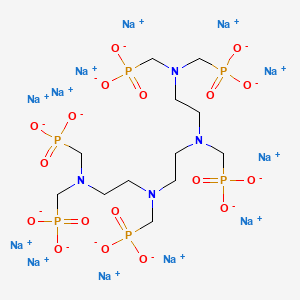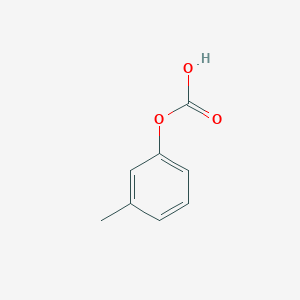
Metacresol carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le métacrésol carbonate, également connu sous le nom de carbonate de 3-méthylphényle, est un composé organique dérivé du métacrésol. Il s'agit d'un liquide incolore à jaunâtre avec une odeur phénolique distincte. Ce composé est utilisé dans diverses applications industrielles en raison de ses propriétés chimiques et de sa réactivité.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
Le métacrésol carbonate peut être synthétisé par réaction du métacrésol avec le phosgène en présence d'une base telle que la pyridine. La réaction se produit généralement sous des conditions de température et de pression contrôlées pour assurer la formation de l'ester carbonate.
Méthodes de production industrielle
En milieu industriel, le métacrésol carbonate est produit en utilisant un procédé à flux continu où le métacrésol et le phosgène sont mis en réaction en présence d'un catalyseur. Le mélange réactionnel est ensuite purifié par distillation pour obtenir le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le métacrésol carbonate subit diverses réactions chimiques, notamment :
Hydrolyse : En présence d'eau, le métacrésol carbonate peut s'hydrolyser pour former du métacrésol et du dioxyde de carbone.
Substitution : Il peut subir des réactions de substitution nucléophile où le groupe carbonate est remplacé par d'autres nucléophiles.
Oxydation : Le métacrésol carbonate peut être oxydé pour former des quinones correspondantes dans des conditions spécifiques.
Réactifs et conditions courants
Hydrolyse : Eau ou solutions aqueuses en conditions acides ou basiques.
Substitution : Nucléophiles tels que les amines ou les alcools en présence d'une base.
Oxydation : Agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Principaux produits
Hydrolyse : Métacrésol et dioxyde de carbone.
Substitution : Divers composés phénoliques substitués.
Oxydation : Quinones et autres dérivés oxydés.
Applications de la recherche scientifique
Le métacrésol carbonate a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie : Employé dans l'étude des réactions enzymatiques catalysées impliquant des substrats phénoliques.
Médecine : Enquête sur son utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa capacité à former des complexes stables avec certains médicaments.
Industrie : Utilisé dans la production de polymères et de résines, ainsi que dans la formulation de certains pesticides et désinfectants.
Mécanisme d'action
Le mécanisme d'action du métacrésol carbonate implique sa capacité à subir une hydrolyse et à libérer du métacrésol, qui peut interagir avec diverses cibles biologiques. Le métacrésol est connu pour ses propriétés antimicrobiennes et peut perturber les membranes cellulaires, entraînant la mort cellulaire. De plus, le métacrésol peut agir comme un inhibiteur enzymatique, affectant diverses voies métaboliques.
Applications De Recherche Scientifique
Metacresol carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving phenolic substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of certain pesticides and disinfectants.
Mécanisme D'action
The mechanism of action of metacresol carbonate involves its ability to undergo hydrolysis and release metacresol, which can interact with various biological targets. Metacresol is known to have antimicrobial properties and can disrupt cell membranes, leading to cell death. Additionally, metacresol can act as an enzyme inhibitor, affecting various metabolic pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Phénol : Un composé aromatique plus simple avec un groupe hydroxyle.
Crésols : Isomères du métacrésol, y compris l'ortho-crésol et le para-crésol.
Carbonates : Autres esters carbonates tels que le carbonate d'éthylène et le carbonate de propylène.
Unicité
Le métacrésol carbonate est unique en raison de sa réactivité spécifique et de la présence à la fois d'un groupe phénolique et d'un groupe carbonate. Cette double fonctionnalité lui permet de participer à une large gamme de réactions chimiques, ce qui en fait un composé polyvalent dans diverses applications.
Propriétés
Numéro CAS |
859923-50-5 |
|---|---|
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
(3-methylphenyl) hydrogen carbonate |
InChI |
InChI=1S/C8H8O3/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5H,1H3,(H,9,10) |
Clé InChI |
GPFJHNSSBHPYJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


